N-[4-(4-morpholinylmethyl)phenyl]-1H-indazole-3-carboxamide trifluoroacetate
Übersicht
Beschreibung
N-[4-(4-morpholinylmethyl)phenyl]-1H-indazole-3-carboxamide trifluoroacetate, also known as JWH-018, is a synthetic cannabinoid that has been used in scientific research for its potential therapeutic effects. It was first synthesized in the 1990s by John W. Huffman, a chemist at Clemson University.
Wirkmechanismus
N-[4-(4-morpholinylmethyl)phenyl]-1H-indazole-3-carboxamide trifluoroacetate acts on the endocannabinoid system, specifically the CB1 receptor. It binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This leads to the effects seen with N-[4-(4-morpholinylmethyl)phenyl]-1H-indazole-3-carboxamide trifluoroacetate use, such as euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
N-[4-(4-morpholinylmethyl)phenyl]-1H-indazole-3-carboxamide trifluoroacetate has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as to protect against cell death. It has also been found to have analgesic effects, reducing pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-(4-morpholinylmethyl)phenyl]-1H-indazole-3-carboxamide trifluoroacetate in lab experiments is that it is a synthetic compound, meaning that it can be easily synthesized and purified for use in experiments. However, one limitation is that it has been found to have a high affinity for the CB1 receptor, meaning that it may not accurately reflect the effects of natural cannabinoids in the body.
Zukünftige Richtungen
There are several future directions for research on N-[4-(4-morpholinylmethyl)phenyl]-1H-indazole-3-carboxamide trifluoroacetate. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Huntington's disease. Another area of interest is its potential use in treating addiction, as it has been found to reduce drug-seeking behavior in animal models. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[4-(4-morpholinylmethyl)phenyl]-1H-indazole-3-carboxamide trifluoroacetate and its potential therapeutic uses.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-morpholinylmethyl)phenyl]-1H-indazole-3-carboxamide trifluoroacetate has been used in scientific research to study its potential therapeutic effects. It has been found to have analgesic, anti-inflammatory, and neuroprotective properties. It has also been investigated for its potential use in treating conditions such as multiple sclerosis, Parkinson's disease, and epilepsy.
Eigenschaften
IUPAC Name |
N-[4-(morpholin-4-ylmethyl)phenyl]-1H-indazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-19(18-16-3-1-2-4-17(16)21-22-18)20-15-7-5-14(6-8-15)13-23-9-11-25-12-10-23/h1-8H,9-13H2,(H,20,24)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFFESUEQFNIQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)C3=NNC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.